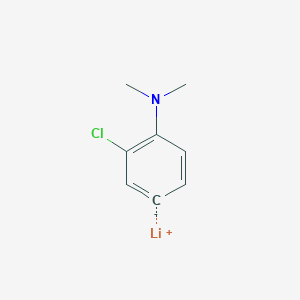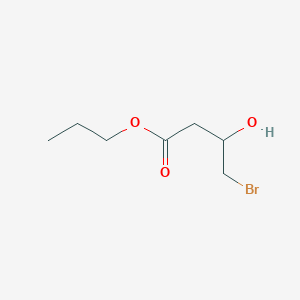![molecular formula C14H20N2O3 B14220462 6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide CAS No. 824970-09-4](/img/structure/B14220462.png)
6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide is a chemical compound with a unique structure that includes a hydroxyacetyl group and a phenyl group attached to a hexanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide typically involves the reaction of hexanamide with hydroxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Hexanamide+Hydroxyacetyl Chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyacetyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide involves its interaction with specific molecular targets. The hydroxyacetyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
N-glycoloyl-D-mannosamine 6-phosphate: A compound with a similar hydroxyacetyl group but different overall structure and biological activity.
2-amino-7-hydroxy-3H-phenoxazin-3-one: Another compound with a hydroxyacetyl group, known for its antibiotic properties.
Uniqueness
6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Propiedades
Número CAS |
824970-09-4 |
|---|---|
Fórmula molecular |
C14H20N2O3 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide |
InChI |
InChI=1S/C14H20N2O3/c17-11-14(19)15-10-6-2-5-9-13(18)16-12-7-3-1-4-8-12/h1,3-4,7-8,17H,2,5-6,9-11H2,(H,15,19)(H,16,18) |
Clave InChI |
SWMGDRGXLVTPIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CCCCCNC(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)
![N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide](/img/structure/B14220386.png)
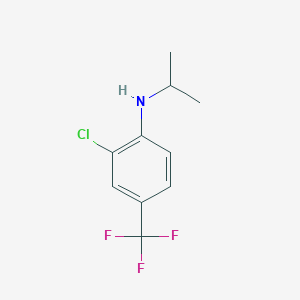
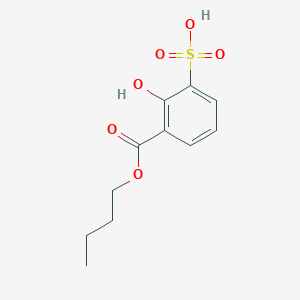

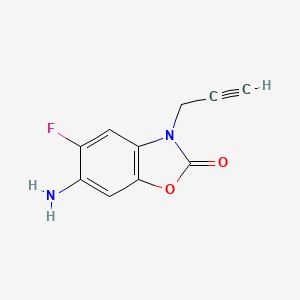
![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)


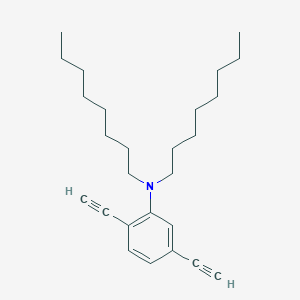
![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
